molecular formula C10H17NO2 B2493724 Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate CAS No. 2243508-75-8

Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate

Cat. No. B2493724
CAS RN: 2243508-75-8
M. Wt: 183.251
InChI Key: QEBLUEAHTWJGPB-SCZZXKLOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, an approach to synthesize a conformationally restricted γ-aminobutyric acid (GABA) analogue was developed . The eight-step sequence relied on the reaction of 2,3-bis (chloromethyl)pyridine and a C1-binucleophile and the catalytic reduction of the pyridine ring as the key steps .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It is a pyridine derivative with a carboxylate functional group attached to a methyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazolo[3,4-b]pyridine scaffold, derived from EN300-6488908, offers exciting prospects for drug discovery. Researchers have investigated its pharmacological activities, including antibacterial, antiviral, antifungal, and antitumor effects . By modifying the substituents on this core structure, scientists can design novel compounds with specific biological targets. For instance, the fusion of pyrazolopyridines has led to promising drug candidates.

Catalysis and Green Chemistry

Amorphous carbon-supported sulfonic acid (AC-SO3H) has been employed as a solid catalyst for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This catalytic system offers advantages such as low cost, non-toxicity, and operational simplicity. Researchers continue to explore its applications in green chemistry.

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and safety profile could be investigated .

properties

IUPAC Name

methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBLUEAHTWJGPB-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCC[C@H]1NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate

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